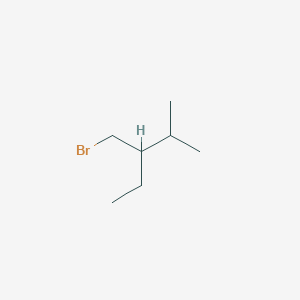

3-(Bromomethyl)-2-methylpentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Bromometil)-2-metilpentano es un compuesto orgánico que pertenece a la clase de haluros de alquilo. Se caracteriza por un grupo bromometil unido al segundo carbono de una cadena de metilpentano.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-(bromometil)-2-metilpentano generalmente involucra la bromación de 2-metilpentano. Esto se puede lograr a través de un proceso de halogenación por radicales libres, donde el 2-metilpentano se trata con bromo en presencia de un iniciador de radicales como la luz ultravioleta o un peróxido. La reacción procede mediante la formación de un radical bromo, que abstrae un átomo de hidrógeno del 2-metilpentano, lo que lleva a la formación del producto bromometil deseado.

Métodos de producción industrial: En un entorno industrial, la producción de 3-(bromometil)-2-metilpentano se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un mejor control sobre las condiciones de reacción, como la temperatura y la concentración de los reactivos, lo que lleva a mayores rendimientos y pureza del producto final. El uso de catalizadores y parámetros de reacción optimizados puede mejorar aún más la eficiencia del proceso.

Análisis De Reacciones Químicas

Tipos de reacciones: 3-(Bromometil)-2-metilpentano experimenta varios tipos de reacciones químicas, que incluyen:

Sustitución nucleófila: El átomo de bromo puede ser reemplazado por varios nucleófilos como el hidróxido, el cianuro o las aminas, lo que lleva a la formación de alcoholes, nitrilos o aminas, respectivamente.

Reacciones de eliminación: En condiciones básicas, 3-(bromometil)-2-metilpentano puede experimentar reacciones de eliminación para formar alquenos.

Oxidación y reducción: El compuesto se puede oxidar para formar alcoholes o ácidos carboxílicos correspondientes, y reducir para formar hidrocarburos.

Reactivos y condiciones comunes:

Sustitución nucleófila: Hidróxido de sodio (NaOH) en solución acuosa o alcohólica.

Reacciones de eliminación: Ter-butóxido de potasio (KOtBu) en ter-butanol.

Oxidación: Permanganato de potasio (KMnO4) en medio ácido o básico.

Reducción: Hidruro de aluminio y litio (LiAlH4) en éter anhidro.

Principales productos formados:

Sustitución nucleófila: Alcoholes, nitrilos, aminas.

Reacciones de eliminación: Alquenos.

Oxidación: Alcoholes, ácidos carboxílicos.

Reducción: Hidrocarburos.

Aplicaciones Científicas De Investigación

3-(Bromometil)-2-metilpentano tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Su reactividad lo convierte en un valioso bloque de construcción en la síntesis orgánica.

Biología: El compuesto se puede utilizar para modificar biomoléculas a través de reacciones de sustitución nucleófila, ayudando en el estudio de vías y mecanismos biológicos.

Medicina: Sirve como precursor en la síntesis de compuestos farmacéuticos, particularmente aquellos que requieren un grupo bromometil para la actividad biológica.

Industria: 3-(Bromometil)-2-metilpentano se utiliza en la producción de productos químicos especiales, incluidos los agroquímicos y los polímeros.

Mecanismo De Acción

El mecanismo de acción de 3-(bromometil)-2-metilpentano involucra principalmente su reactividad como agente alquilante. El átomo de bromo es un buen grupo saliente, lo que hace que el compuesto sea altamente reactivo hacia los nucleófilos. Esta reactividad le permite formar enlaces covalentes con varios sitios nucleofílicos en las moléculas, lo que lleva a la formación de nuevas entidades químicas. Los objetivos moleculares y las vías involucradas dependen del nucleófilo específico y las condiciones de reacción utilizadas.

Compuestos similares:

- 2-Bromometil-1,3-dioxolano

- 3-Bromo-3-buten-1-ol

- 3-(Bromoacetil)cumarinas

Comparación: 3-(Bromometil)-2-metilpentano es único debido a su estructura y reactividad específicas. En comparación con compuestos similares, ofrece ventajas distintas en términos de su reactividad y los tipos de reacciones que puede experimentar. Por ejemplo, 2-Bromometil-1,3-dioxolano se usa más comúnmente en la química de polímeros, mientras que 3-Bromo-3-buten-1-ol se utiliza en la síntesis de moléculas bioactivas. 3-(Bromometil)-2-metilpentano, por otro lado, es versátil y se puede utilizar en una amplia gama de aplicaciones, desde la síntesis orgánica hasta la producción industrial.

Comparación Con Compuestos Similares

- 2-Bromomethyl-1,3-dioxolane

- 3-Bromo-3-buten-1-ol

- 3-(Bromoacetyl)coumarins

Comparison: 3-(Bromomethyl)-2-methylpentane is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the types of reactions it can undergo. For example, 2-Bromomethyl-1,3-dioxolane is more commonly used in polymer chemistry, while 3-Bromo-3-buten-1-ol is utilized in the synthesis of bioactive molecules. This compound, on the other hand, is versatile and can be used in a wide range of applications, from organic synthesis to industrial production.

Propiedades

Número CAS |

32444-35-2 |

|---|---|

Fórmula molecular |

C7H15Br |

Peso molecular |

179.10 g/mol |

Nombre IUPAC |

3-(bromomethyl)-2-methylpentane |

InChI |

InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3 |

Clave InChI |

KHNFYUURJZUZIA-UHFFFAOYSA-N |

SMILES canónico |

CCC(CBr)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)

![methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate](/img/structure/B12321135.png)

![disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)